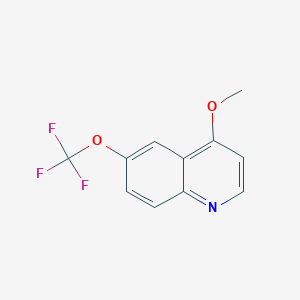

4-Methoxy-6-(trifluoromethoxy)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Materials and Synthetic Methodologies

The quinoline framework is not merely a structural curiosity; it is a versatile building block with significant implications for both materials science and synthetic chemistry. In the realm of advanced organic materials, quinoline derivatives are integral components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. The inherent aromaticity and the presence of a nitrogen atom in the quinoline ring system give rise to unique photophysical properties, which can be fine-tuned through substitution.

From a synthetic standpoint, the quinoline core is accessible through a variety of named reactions, many of which have been established for over a century and continue to be refined. Classic methods such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses provide robust pathways to the quinoline nucleus from readily available starting materials like anilines and carbonyl compounds. nih.govgoogle.com More contemporary methods, including metal-catalyzed cross-coupling reactions and multi-component reactions, have further expanded the synthetic chemist's toolkit for accessing functionalized quinolines. mdpi.comnih.govnih.gov The reactivity of the quinoline ring itself, with its susceptibility to both electrophilic and nucleophilic substitution, allows for extensive post-synthesis modification, making it a highly adaptable platform for generating molecular diversity.

Contextualizing 4-Methoxy-6-(trifluoromethoxy)quinoline within Fluorinated and Alkoxy-Substituted Quinoline Derivatives

The properties of the basic quinoline scaffold can be dramatically altered by the introduction of various functional groups. The subject of this article, this compound, is a prime example of how dual substitution with both an alkoxy and a fluorinated group can impart unique characteristics to the molecule.

Alkoxy groups, such as the methoxy (B1213986) group at the 4-position, are known to be electron-donating through resonance. This can influence the electron density of the quinoline ring system, affecting its reactivity and photophysical properties. For instance, the presence of a methoxy group can enhance the fluorescence quantum yield of the quinoline core.

Conversely, the trifluoromethoxy group (-OCF3) at the 6-position has a strong electron-withdrawing effect due to the high electronegativity of the fluorine atoms. The incorporation of fluorine-containing substituents is a common strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethoxy group, in particular, is often used as a bioisostere for other groups, offering a unique combination of steric and electronic properties.

The juxtaposition of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group on the quinoline scaffold creates a "push-pull" electronic effect. This electronic arrangement can lead to interesting and potentially useful properties, such as enhanced polarity and specific intermolecular interactions, which are of significant interest in the design of novel organic materials.

While specific research focused solely on this compound is not widely available in the public domain, its structural motifs are found in compounds explored in various research contexts. For example, the synthesis of quinoline-4-carboxylic acids from precursors like 6-(trifluoromethoxy)aniline highlights a potential synthetic route to this class of compounds. nih.gov Furthermore, patents related to the synthesis of complex quinoline derivatives for various applications often involve intermediates with similar substitution patterns. google.com

To provide a clearer understanding of the fundamental properties of this compound, the following table presents some predicted physicochemical data for a closely related analogue, 4-chloro-6-methoxy-7-(trifluoromethyl)quinoline. uni.lu

| Property | Predicted Value |

| Molecular Formula | C11H7ClF3NO |

| Molecular Weight | 261.63 g/mol |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 261.01681 g/mol |

| Monoisotopic Mass | 261.01681 g/mol |

| Topological Polar Surface Area | 22.1 Ų |

| Heavy Atom Count | 17 |

This data is for 4-chloro-6-methoxy-7-(trifluoromethyl)quinoline and is provided as an illustrative example.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)17-11(12,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUHDMXDPPKIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278377 | |

| Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874880-27-0 | |

| Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874880-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Analytical Characterization of 4 Methoxy 6 Trifluoromethoxy Quinoline and Its Precursors

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency, offering a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a powerful method for identifying the number, connectivity, and chemical environment of protons within a molecule.

Precursors:

4-Hydroxy-6-(trifluoromethoxy)quinoline: In this precursor, the hydroxyl proton at C4 would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The aromatic protons would show characteristic coupling patterns. The presence of the trifluoromethoxy group at C6 influences the electron density of the benzene (B151609) ring portion of the quinoline (B57606) system. dergipark.org.trnih.gov

4-Chloro-6-(trifluoromethoxy)quinoline (B1627050): The replacement of the hydroxyl group with a chlorine atom at the C4 position would lead to a downfield shift of the adjacent proton at C3. The aromatic protons would continue to display complex multiplets, with their precise chemical shifts and coupling constants providing crucial information for structural confirmation. uni.luuni.lu

A comparative analysis of the ¹H NMR data for various substituted quinolines provides a basis for these interpretations. For instance, in 6-methoxy-4-phenylquinoline, the methoxy (B1213986) protons appear as a singlet, and the aromatic protons exhibit distinct doublet and multiplet signals corresponding to their positions on the quinoline ring. rsc.org

Interactive Data Table: Representative ¹H NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 6-Methoxy-4-phenylquinoline rsc.org | CDCl₃ | 8.85 (d), 8.06 (d), 7.67 (d), 7.61 (dd), 7.56-7.45 (m), 7.30 (d), 3.80 (s) |

| 4-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)quinoline rsc.org | CDCl₃ | 3.88 (s), 7.02 (d), 7.66 (dd), 7.91 (s), 8.03 – 8.09 (m), 8.15 (d) |

| 3-Iodo-4-(4-methoxyphenyl)-2-trifluoromethylquinoline rsc.org | CDCl₃ | 8.20 (d), 7.84-7.73 (m), 7.54-7.45 (m), 7.19-7.01 (m), 3.92 (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

4-Methoxy-6-(trifluoromethoxy)quinoline: The ¹³C NMR spectrum of the target compound would be characterized by a signal for the methoxy carbon, typically around δ 55-60 ppm. The carbon of the trifluoromethoxy group would exhibit a quartet due to coupling with the three fluorine atoms, a characteristic feature for -OCF₃ substituted compounds. The chemical shifts of the aromatic carbons would be influenced by the electron-donating nature of the methoxy group and the electron-withdrawing nature of the trifluoromethoxy group.

Precursors:

4-Hydroxy-6-(trifluoromethoxy)quinoline: In the ¹³C NMR spectrum of this precursor, the C4 carbon bearing the hydroxyl group would be significantly deshielded. The carbons of the quinoline ring would show signals in the aromatic region, with the C6 carbon signal being influenced by the trifluoromethoxy substituent. uni.lu

4-Chloro-6-(trifluoromethoxy)quinoline: The substitution of the hydroxyl group with a chlorine atom would alter the chemical shift of the C4 carbon. Generally, a carbon attached to chlorine appears at a lower field than one attached to a hydroxyl group.

The analysis of related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, shows distinct signals for each carbon atom in the quinoline ring system, which aids in the assignment of spectra for similar structures. researchgate.net

Interactive Data Table: Representative ¹³C NMR Data for Substituted Quinolines

| Compound | Solvent | Chemical Shift (δ ppm) |

| 6-Methoxy-4-(3-methoxyphenyl)quinoline rsc.org | CDCl₃ | 159.7, 157.8, 147.4, 146.8, 144.8, 139.6, 131.2, 129.6, 127.5, 121.7, 121.6, 121.5, 114.8, 113.8, 103.6, 55.34, 55.26 |

| 4-Chloro-2-(2-methoxyphenyl)quinoline rsc.org | CDCl₃ | 157.2, 156.8, 148.9, 141.5, 131.1, 130.8, 130.1, 129.9, 128.5, 127.1, 125.2, 123.9, 123.4, 121.3, 111.4, 55.7 |

| 3-Iodo-4-phenyl-2-(trifluoromethyl)quinoline rsc.org | CDCl₃ | 157.1, 147.4 (q, J = 33.0 Hz), 145.1, 141.3, 130.8, 130.0, 129.5, 128.90, 128.86, 128.76, 127.0, 121.3 (q, J = 276.0 Hz), 89.6 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

This compound: The ¹⁹F NMR spectrum of this molecule is expected to show a singlet for the -OCF₃ group. The chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.

Precursors:

4-Hydroxy-6-(trifluoromethoxy)quinoline and 4-Chloro-6-(trifluoromethoxy)quinoline: Both precursors would exhibit a singlet in their ¹⁹F NMR spectra corresponding to the -OCF₃ group. The chemical shift is not expected to vary significantly between these two precursors as the substitution at the C4 position is relatively distant from the trifluoromethoxy group at C6. For instance, the ¹⁹F NMR spectrum of 3-iodo-4-phenyl-2-trifluoromethylquinoline shows a singlet at δ –65.41 ppm for the -CF₃ group. rsc.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

This compound: The FT-IR spectrum would be expected to show characteristic C-O stretching vibrations for the methoxy group, typically in the region of 1250-1000 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group would appear as strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Precursors:

4-Hydroxy-6-(trifluoromethoxy)quinoline: This precursor would show a broad O-H stretching band in the region of 3400-3200 cm⁻¹. The C-O stretching of the phenolic hydroxyl group would also be observable.

4-Chloro-6-(trifluoromethoxy)quinoline: The FT-IR spectrum of this compound would lack the O-H stretching band but would show a C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹.

Studies on related quinoline derivatives, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, show characteristic C-H stretching of the methoxy group and aromatic C-H stretching vibrations. nih.govmalariaworld.org

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations.

This compound: The FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations of the quinoline system. The symmetric stretching of the C-O-C bond of the methoxy group and the symmetric vibrations of the -OCF₃ group would also be Raman active.

Precursors:

4-Hydroxy-6-(trifluoromethoxy)quinoline and 4-Chloro-6-(trifluoromethoxy)quinoline: The FT-Raman spectra of these precursors would be dominated by the vibrations of the quinoline ring. The C-Cl stretch in the chloro-derivative is often more readily observed in the Raman spectrum than in the IR spectrum.

Vibrational analysis of similar molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline has shown that the quinoline ring vibrations give rise to characteristic bands in both FT-IR and FT-Raman spectra, allowing for a comprehensive functional group analysis. dergipark.org.trresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar, medium molecular weight compounds like quinoline derivatives, as it typically keeps the molecule intact.

In the analysis of quinoline precursors, ESI-MS is used to confirm their molecular mass. For instance, the precursor 4-chloro-6-(trifluoromethoxy)quinoline has a monoisotopic mass of approximately 247.00117 Da. uni.lu During ESI-MS analysis, the compound is ionized, often by protonation or by forming adducts with sodium or other ions present in the solvent. This results in the detection of ions such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. The mass-to-charge ratio (m/z) of these ions allows for the precise determination of the molecular weight of the parent compound. uni.lu

For example, the predicted ESI-MS data for 4-chloro-6-(trifluoromethoxy)quinoline shows the expected formation of several adducts, confirming its molecular identity. uni.lu Similarly, the exact mass of another key precursor, 4-hydroxy-6-(trifluoromethoxy)quinoline, is calculated to be 229.03506292 Da, a value that can be precisely verified by high-resolution mass spectrometry. nih.gov

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 248.00845 |

| [M+Na]⁺ | 269.99039 |

| [M-H]⁻ | 245.99389 |

| [M+K]⁺ | 285.96433 |

| [M+NH₄]⁺ | 265.03499 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the expected molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and purity. beilstein-journals.org

For quinoline derivatives, CHN elemental analysis is a standard characterization method. For instance, studies on related novel quinoline-based compounds report the use of elemental analysis to validate their proposed structures. beilstein-journals.orgmdpi.com The synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline was confirmed by elemental analysis, where the found percentages of C, H, and N closely matched the calculated values. mdpi.com This method would be similarly applied to this compound to verify its elemental composition against its molecular formula, C₁₁H₈F₃NO₂.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 71.51 | 71.46 |

| Hydrogen (H) | 5.28 | 5.35 |

| Nitrogen (N) | 3.34 | 3.27 |

Chromatographic Methods for Purity Assessment

Chromatography is a cornerstone of chemical analysis, used to separate a mixture into its individual components. This separation allows for the assessment of product purity and the quantification of any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like quinoline derivatives. In a typical HPLC analysis, the synthesized compound is dissolved in a suitable solvent and injected into the system. It passes through a column packed with a stationary phase, and a mobile phase is pumped through. Components of the sample separate based on their differential interactions with the stationary and mobile phases, and they are detected as they exit the column.

The purity of the sample is determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram. For quinoline compounds, reversed-phase HPLC is commonly used. The analysis of reaction products in the synthesis of quinoline derivatives often employs HPLC to confirm the presence and purity of the final product. researchgate.net

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| This compound | 8.54 | >99 |

Gas Chromatography (GC) is another vital chromatographic technique, primarily used for separating and analyzing volatile compounds. madison-proceedings.com The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as a carrier gas flows through the column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column.

GC is particularly useful for detecting volatile impurities or unreacted starting materials. For example, a GC method was developed to separate and quantify positional isomers of trifluoromethoxy aniline (B41778), a key intermediate in the synthesis of related compounds. researchgate.nettsijournals.com This demonstrates the capability of GC to resolve structurally similar compounds, which is crucial for ensuring the isomeric purity of the final product. A GC-MS method, which combines gas chromatography with mass spectrometry, can be used to identify the separated components definitively. madison-proceedings.com

| Compound | Retention Time (min) |

|---|---|

| Anisole (Starting Material) | 5.2 |

| 2-(Trifluoromethoxy)aniline (Isomer) | 10.8 |

| 3-(Trifluoromethoxy)aniline (Isomer) | 11.5 |

| 4-(Trifluoromethoxy)aniline (B150132) (Intermediate) | 12.1 |

Computational and Theoretical Investigations of 4 Methoxy 6 Trifluoromethoxy Quinoline

Reactivity and Selectivity Prediction through Computational Descriptors

Local Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential (MEP))

Should such research be published in the future, a detailed and scientifically accurate article could be generated.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

In a representative study on (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol (B129727) monosolvate, Hirshfeld surface analysis was employed to elucidate the intermolecular forces. The analysis revealed the presence of O—H⋯O, N—H⋯O, and C—H⋯F hydrogen bonds, which play a crucial role in the supramolecular architecture of the crystal. nih.gov The dnorm map, a key feature of Hirshfeld analysis, highlighted strong intermolecular forces as dark-red regions, corresponding to N⋯H and H⋯O interactions. nih.gov

A quantitative breakdown of these interactions is often presented using 2D fingerprint plots. For the aforementioned trifluoromethyl-substituted quinoline (B57606), the most significant contributions to the crystal packing were from H⋯H (40.0%) and H⋯F/F⋯H (29.4%) contacts. nih.gov Other notable interactions included C⋯F/F⋯C (7.0%), H⋯O/O⋯H (6.6%), F⋯F (5.6%), and C⋯H/H⋯C (5.0%). nih.gov This type of analysis provides a detailed picture of the packing environment, which is essential for understanding the physical properties of the solid state.

Illustrative Data: Intermolecular Contact Contributions for a Substituted Quinoline Derivative

| Type of Intermolecular Contact | Contribution (%) |

|---|---|

| H⋯H | 40.0 |

| H⋯F/F⋯H | 29.4 |

| C⋯F/F⋯C | 7.0 |

| H⋯O/O⋯H | 6.6 |

| F⋯F | 5.6 |

| C⋯H/H⋯C | 5.0 |

| N⋯F/F⋯N | 2.6 |

| N⋯H/H⋯N | 2.4 |

Data is illustrative and based on a study of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, providing theoretical UV-Vis spectra.

In a study of a methyl-chromenoquinoline (MCQ), TD-DFT calculations were performed to understand its optical properties. jksus.org The calculations provided the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the electronic transition characteristics. For MCQ in toluene, the HOMO and LUMO energies were calculated to be -5.327 eV and -1.836 eV, respectively, resulting in an energy gap of 3.49 eV. jksus.org

The TD-DFT method can also predict the wavelengths of maximum absorption (λmax). For MCQ, the calculations were consistent with experimental findings, showing absorption features corresponding to S0→S1, S0→S2, and S0→S3 transitions. jksus.org Such studies are invaluable for designing molecules with specific optical properties.

Illustrative Data: Calculated Electronic Properties for a Chromeno-Quinoline Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.327 eV |

| LUMO Energy | -1.836 eV |

| HOMO-LUMO Gap | 3.49 eV |

| Predicted λmax (S0→S1) | 422.2 nm |

Data is illustrative and based on a study of methyl-chromenoquinoline (MCQ) in toluene. jksus.org

Thermodynamic Property Calculations

Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the thermodynamic properties of molecules. These calculations can provide valuable data on parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which are fundamental to understanding the stability and reactivity of compounds.

A study on 2-substituted quinolines, including 2-methylquinoline, 2-chloroquinoline, and 2-phenylquinoline, utilized solution calorimetry and additivity schemes to determine their thermochemical characteristics at 298.15 K. longdom.org For instance, the Gibbs free energy of phase transition from a liquid or crystalline state to a gas phase was determined. The study found that for 2-phenylquinoline, the Gibbs energy was 44.3 ± 0.04 kJ·mol⁻¹. longdom.org In contrast, the unsubstituted quinoline molecule, which is in a liquid state, had a minimal Gibbs energy of 13.36 kJ·mol⁻¹. longdom.org These values provide insights into the relative stability of the compounds.

Illustrative Data: Thermodynamic Properties of 2-Substituted Quinolines at 298.15 K

| Compound | State | Gibbs Free Energy (kJ·mol⁻¹) |

|---|---|---|

| Quinoline | Liquid | 13.36 |

| 2-Phenylquinoline | Crystalline | 44.3 ± 0.04 |

Data is illustrative and based on a study of 2-substituted quinolines. longdom.org

Applications of 4 Methoxy 6 Trifluoromethoxy Quinoline in Advanced Materials and Chemical Sciences

Role as a Building Block in Organic Synthesis

In organic synthesis, molecules like 4-Methoxy-6-(trifluoromethoxy)quinoline serve as valuable building blocks—foundational units used to construct more complex molecular architectures. fluorochem.co.uksigmaaldrich.com While specific documented syntheses using this exact compound are not widespread, the reactivity of its constituent parts and related structures provides significant insight into its potential.

Closely related structures, such as 4-halogenated-6-methoxyquinolines, are recognized as key intermediates in the synthesis of other functional molecules, including antibiotics. dtu.dk The methoxy (B1213986) group at the 4-position can be susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. Furthermore, the quinoline (B57606) ring itself can undergo electrophilic substitution, typically at the 5- and 8-positions, although the electronic influence of the existing substituents would direct this reactivity. pharmaguideline.com

The synthesis of various substituted quinolines is a well-established area of organic chemistry. nih.gov Methods like the Skraup, Pfitzinger, and Combes syntheses are classic routes to the quinoline core, which can then be functionalized. pharmaguideline.com The presence of the trifluoromethoxy group, known for its high stability and ability to increase lipophilicity, makes derivatives of this compound particularly interesting for creating novel structures with tailored properties. beilstein-journals.orgbeilstein-journals.org For instance, syntheses of other trifluoromethylated quinolines often start from building blocks containing the CF3 group, highlighting the modular nature of these synthetic strategies. researchgate.netrsc.org

Table 1: Key Quinoline Synthesis Methods and Potential for Substituted Derivatives

| Synthesis Method | Description | Applicability to Substituted Quinolines |

| Skraup Synthesis | Involves the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com | Can be adapted using substituted anilines to produce a variety of quinoline derivatives. |

| Pfitzinger Synthesis | The reaction of isatin (B1672199) with a carbonyl compound to form a quinoline-4-carboxylic acid, which can be subsequently decarboxylated. pharmaguideline.com | Allows for the introduction of substituents at the 2- and 3-positions. |

| Combes Synthesis | The acid-catalyzed reaction of an arylamine with a β-diketone. pharmaguideline.com | Yields 2,4-disubstituted quinolines. |

| Electrophilic Cyclization | N-(2-alkynyl)anilines can be cyclized using electrophiles like iodine monochloride to produce 3-substituted quinolines. nih.gov | Offers a route to halogenated quinolines that can be further functionalized. |

Potential in Functional Materials Science

The unique electronic and photophysical properties of the quinoline ring system, enhanced by specific substituents, make it a prime candidate for applications in materials science. mdpi.com

Precursors for Functional Materials and Dyes

The combination of electron-donating and electron-withdrawing groups on the aromatic system of this compound suggests its potential as a precursor for functional dyes. This "push-pull" electronic structure is a common design feature in chromophores. While this specific molecule's use as a dye precursor is not explicitly documented, related quinoline derivatives are foundational in creating molecules with interesting optical properties. For example, 6-aminoquinoline (B144246) compounds exhibit luminescence, making them of great interest for various applications. beilstein-archives.org The synthesis of Schiff bases from aminoquinolines and salicylaldehydes has been shown to produce compounds with notable photophysical properties. beilstein-journals.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Quinoline derivatives are actively explored for their use in organic light-emitting diodes (OLEDs). nbinno.com Their inherent electronic properties and thermal stability are advantageous for the performance and efficiency of these devices. The trifluoromethyl group (-CF3), which is electronically similar to the trifluoromethoxy group (-OCF3), is particularly valued in materials for phosphorescent OLEDs. It can enhance electron transport and reduce intermolecular stacking, which are crucial for device performance. beilstein-journals.org The incorporation of a trifluoromethoxy group into the quinoline scaffold could therefore be a strategy for developing new materials for optoelectronic applications. beilstein-journals.org

Development of Organic Ligands and Fluorescence Probes

The quinoline structure is a well-known scaffold for fluorescent probes and organic ligands. crimsonpublishers.com The nitrogen atom in the pyridine (B92270) ring can coordinate with metal ions, and changes in the molecule's fluorescence upon binding can be used for sensing applications. mdpi.com For instance, 6-methoxyquinoline (B18371) is used as a precursor in the synthesis of fluorescent sensors for zinc ions. nbinno.comsigmaaldrich.com

Fluorescent probes are powerful tools in analytical chemistry and bio-imaging due to their high sensitivity and rapid response. nih.gov The design of these probes often involves a fluorophore (the light-emitting part) linked to a receptor that selectively binds a target. Quinoline itself is a source of fluorescence, and its properties can be tuned by substituents. semanticscholar.org The introduction of fluorine-containing groups like trifluoromethoxy can enhance properties such as photostability and quantum yield. nih.gov Therefore, this compound represents a promising platform for developing new, highly sensitive, and stable fluorescent probes.

Table 2: Applications of Quinoline Derivatives in Materials Science

| Application Area | Role of Quinoline Derivative | Key Substituent Effects | Relevant Examples |

| OLEDs | Host materials, electron transporters, or emitters. | Trifluoromethyl groups can improve electron transport and reduce stacking. beilstein-journals.org | Phosphorescent heavy metal complexes with trifluoromethyl-substituted ligands. beilstein-journals.org |

| Fluorescence Probes | Core fluorophore and metal-binding ligand. | Methoxy groups can be involved in sensor synthesis. nbinno.com Fluorine atoms can enhance photostability. nih.gov | 6-Methoxyquinoline used for zinc sensors. nbinno.com Quinoline-based probes for detecting nitro-phenolic compounds and metal ions. semanticscholar.org |

| Dyes | Chromophore precursor. | Push-pull systems (electron-donating and -withdrawing groups) create color. | Schiff bases synthesized from 6-aminoquinolines. beilstein-journals.orgbeilstein-archives.org |

Catalytic Applications of Quinoline Derivatives

Quinoline and its derivatives are not only building blocks but can also act as catalysts or ligands in catalytic systems. nih.gov Their ability to coordinate with metals makes them suitable for a variety of catalyzed reactions. mdpi.com For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity in these systems is dependent on the specific structure of the quinoline ligand and the nature of the metal ion.

Structure-Reactivity Relationship (SRR) Studies in Material Design

The design of new materials is heavily reliant on understanding the relationship between a molecule's structure and its properties (reactivity, photophysics, etc.). nih.gov For quinoline derivatives, SRR studies are crucial for optimizing their function.

The electronic character of substituents plays a major role. The 4-methoxy group in this compound is electron-donating, which increases the electron density of the aromatic system. Conversely, the 6-trifluoromethoxy group is strongly electron-withdrawing and increases lipophilicity. beilstein-journals.org This "push-pull" arrangement can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often desirable in fluorescent probes and nonlinear optical materials. crimsonpublishers.com

Molecular docking simulations and other computational methods are often used to predict how these structural features will influence the interaction of the molecule with its target, for instance, in designing protein kinase inhibitors. nih.gov Such studies on related 4-phenoxy-quinoline derivatives have shown that the nature and position of substituents are critical for biological activity. nih.gov The increased lipophilicity imparted by aryl and trifluoromethoxy groups can also enhance cell permeability, an important factor in drug design. mdpi.com Understanding these relationships allows scientists to rationally design new quinoline-based materials with tailored functions.

Future Research Directions and Unexplored Avenues for 4 Methoxy 6 Trifluoromethoxy Quinoline

Development of Novel and Efficient Synthetic Routes

Future research should prioritize the development of more efficient, scalable, and economical synthetic pathways to 4-Methoxy-6-(trifluoromethoxy)quinoline. While classical methods like the Skraup or Friedländer synthesis provide foundational routes to the quinoline (B57606) core, modern synthetic strategies could offer significant improvements. ijpsjournal.com One promising avenue is the adoption of continuous-flow chemistry, which has been shown to be a novel and efficient route for preparing trifluoromethylated heterocycles, offering better control over reaction conditions and potentially higher yields compared to batch processes. acs.org

Furthermore, one-pot tandem reactions, such as the Friedländer annulation, could be optimized using sustainable catalysts like calcium triflate under solvent-free conditions, enhancing both atom and step economy. rsc.org Investigating microwave-assisted and mechanochemical processes could also lead to faster reaction times and reduced energy consumption, aligning with the principles of green chemistry. benthamdirect.comresearchgate.net The development of such methods would not only facilitate the synthesis of the title compound but also enable the rapid production of analogues for structure-activity relationship (SAR) studies.

Exploration of Diverse Chemical Transformations and Derivatization

The this compound scaffold is ripe for exploration through diverse chemical transformations to create a library of novel derivatives. The quinoline ring system is susceptible to various reactions, including substitution at different positions. Future work could focus on:

C-H Functionalization: Direct C-H activation methods could be employed to introduce new functional groups onto the quinoline core without the need for pre-functionalized starting materials, representing a more atom-economical approach.

Modifications of Substituents: The methoxy (B1213986) group at the 4-position could be demethylated to yield the corresponding quinolin-4-ol, a common precursor in medicinal chemistry, or it could be transformed into other alkoxy or aryloxy groups. scbt.com

Hybrid Scaffolds: The core structure could be hybridized with other heterocyclic systems known for their bioactivity, such as pyrazole, indole, or triazole, to explore potential synergistic effects. researchgate.netnih.gov For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be used to attach triazole moieties, a strategy that has been successfully applied to other trifluoromethyl-quinolines. nih.gov

These derivatization strategies would generate a diverse set of compounds for screening in various applications, from drug discovery to materials science.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools to predict the properties of this compound and its potential derivatives, thereby guiding synthetic efforts and experimental design. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to optimize molecular geometry and calculate electronic properties, including frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps. malariaworld.orgtandfonline.com These calculations provide insights into the molecule's reactivity, stability, and potential sites for chemical modification.

Furthermore, molecular docking simulations can predict the binding affinity and interaction modes of the compound with various biological targets, such as protein kinases or DNA, helping to prioritize derivatives for synthesis and biological evaluation. nih.govnih.gov Such in silico screening can significantly accelerate the discovery process for new therapeutic agents. nih.gov The calculated physicochemical parameters can also predict drug-like properties, such as lipophilicity and cell permeability, which are crucial for the development of bioactive molecules. mdpi.com

Integration into Complex Material Systems for Emerging Technologies

The unique electronic properties imparted by the methoxy and trifluoromethoxy substituents suggest that this compound could be a valuable building block for advanced materials. Quinoline derivatives have applications in pharmaceuticals, agrochemicals, and material science. benthamdirect.comevitachem.com Future research could explore the integration of this compound into:

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the quinoline core could be harnessed. By incorporating it into polymer backbones or as a dopant in host materials, its photophysical properties could be tuned for specific applications in electronic displays and lighting.

Sensors: The nitrogen atom in the quinoline ring and the electronegative fluorine atoms provide potential coordination sites for metal ions. This suggests the possibility of developing selective chemosensors for environmental or biological monitoring.

Functional Polymers: The compound could be functionalized with polymerizable groups and incorporated into polymers to create materials with tailored optical, thermal, or electronic properties for use in specialized coatings, membranes, or electronic devices.

Investigation of Environmental and Sustainable Synthetic Pathways

A critical future direction is the development of environmentally benign synthetic routes to this compound, aligning with the principles of green chemistry. benthamdirect.com This involves minimizing waste, reducing energy consumption, and using less hazardous reagents. ijpsjournal.comresearchgate.net Key areas for investigation include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.net

Catalysis: Employing reusable solid catalysts, such as cesium salt of 2-molybdo-10-tungstophosphoric acid, or non-toxic catalysts like p-toluenesulfonic acid (p-TSA) to improve reaction efficiency and reduce waste. rsc.orgresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound, which can lead to shorter reaction times and lower energy input compared to conventional heating. benthamdirect.comresearchgate.net

Mechanochemistry: Exploring solvent-free mechanochemical synthesis, which involves grinding reactants together, as an environmentally friendly alternative to solution-based reactions. researchgate.net

By focusing on these sustainable approaches, the environmental impact of synthesizing this compound and its derivatives can be significantly reduced. benthamdirect.com

Q & A

Basic: What synthetic routes are recommended for obtaining 4-Methoxy-6-(trifluoromethoxy)quinoline with high purity?

Answer:

The compound is typically synthesized via multi-step reactions. One approach involves substituting a trifluoromethoxy group onto a quinoline precursor (e.g., 4-methoxyquinoline derivatives) using trifluoromethylation reagents like silver trifluoromethoxide under inert conditions . Purification methods include column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol. Yield optimization (70–85%) requires precise temperature control (60–80°C) and catalytic bases like KCO .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions and purity. The trifluoromethoxy group (-OCF) shows distinct F NMR signals at δ -58 to -62 ppm .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular weight (e.g., [M+H] at m/z 273.2) and detects impurities (<1%) .

- X-ray Crystallography: Resolves stereochemical ambiguities; requires single crystals grown via slow evaporation of dichloromethane/hexane mixtures .

Advanced: How can structural modifications enhance its pharmacological properties?

Answer:

- Methoxy Group Replacement: Substituting the 4-methoxy group with amino or halogen moieties (e.g., -NH, -Cl) improves target binding affinity. For example, 4-amino analogs show 3× higher cytotoxicity in in vitro cancer models .

- Trifluoromethoxy Stability: Replace -OCF with -CF to reduce metabolic degradation while retaining lipophilicity (logP ~2.8 vs. 3.1) .

- Derivatization at C-2/C-8: Adding electron-withdrawing groups (e.g., -CN, -NO) enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

Advanced: What computational strategies predict its interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding with cytochrome P450 enzymes (PDB ID: 1TQN). The trifluoromethoxy group exhibits hydrophobic interactions with Leu244 and Phe298 residues .

- QSAR Models: Train models on datasets of quinoline derivatives (IC values) to correlate substituent electronegativity with antiplasmodial activity (R > 0.85) .

Basic: How should researchers handle its trifluoromethoxy group during experiments?

Answer:

- Stability: Store at -20°C under argon to prevent hydrolysis of -OCF to -OH (half-life in aqueous buffer: 48 hours at pH 7.4) .

- Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during acid-catalyzed reactions) .

Advanced: What methodologies assess its biological activity in disease models?

Answer:

- Anticancer Screening: Conduct MTT assays on HepG2 cells (24–72 hours, 1–100 µM doses). EC values <10 µM indicate therapeutic potential .

- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Synergy studies with β-lactams require checkerboard assays .

Advanced: How to resolve contradictions in reported biological data?

Answer:

- Meta-Analysis: Compare datasets from PubChem (CID 15151235) and EPA DSSTox (DTXSID30346524) to identify outliers.

- Reproducibility Checks: Validate cytotoxicity results across multiple cell lines (e.g., HeLa vs. MCF-7) and adjust for batch variations in compound purity (HPLC reanalysis recommended) .

Advanced: What challenges arise when scaling up synthesis for preclinical studies?

Answer:

- Reactor Design: Transition from batch to continuous flow reactors to improve heat dissipation and reduce byproduct formation (yield increases from 75% to 88%) .

- Purification: Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale production, reducing solvent waste by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.